Cas no 1888561-01-0 (2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid)
![2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid structure](https://www.kuujia.com/scimg/cas/1888561-01-0x500.png)
2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 1888561-01-0
- EN300-1972035
- 2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid
- 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid
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- Inchi: 1S/C9H9F2NO2S/c10-9(11)15-6-3-1-2-5(4-6)7(12)8(13)14/h1-4,7,9H,12H2,(H,13,14)
- InChI Key: OSFQNJVURYHMLW-UHFFFAOYSA-N
- SMILES: S(C(F)F)C1=CC=CC(=C1)C(C(=O)O)N
Computed Properties
- Exact Mass: 233.03220603g/mol
- Monoisotopic Mass: 233.03220603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 88.6Ų
2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972035-0.05g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1972035-5.0g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1972035-0.5g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1972035-2.5g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1972035-0.25g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1972035-1g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1972035-0.1g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1972035-10.0g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1972035-1.0g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1972035-10g |
2-amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid |
1888561-01-0 | 10g |
$5897.0 | 2023-09-16 |
2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid Related Literature
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic acid
2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid: A Comprehensive Overview
The compound 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid, identified by the CAS number 1888561-01-0, is a chemically synthesized organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of amino acids, specifically a substituted acetic acid derivative, and exhibits a complex structure that includes a sulfanyl group attached to a phenyl ring, further substituted with a difluoromethyl group. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers exploring its potential applications in drug development.
The structural complexity of 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid arises from its core acetic acid moiety, which is substituted at the alpha position by an amino group and at the beta position by a phenyl ring. The phenyl ring itself is substituted at the meta position with a sulfanyl group (-S-) that is further connected to a difluoromethyl group (-CHF₂). This arrangement creates a molecule with both hydrophilic and hydrophobic regions, which can influence its solubility, stability, and interactions with biological systems. The sulfanyl group is particularly notable for its potential role in modulating the compound's redox properties and reactivity, while the difluoromethyl substitution introduces additional electronic effects that could influence its pharmacokinetics and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid, leveraging various methodologies such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also facilitated its structural modification for exploring analogs with enhanced biological activities. For instance, researchers have reported successful syntheses involving the use of palladium catalysts to couple the phenyl-sulfanyl intermediate with the amino-acetic acid backbone, highlighting the versatility of modern synthetic strategies in constructing complex molecules like this one.
The pharmacological profile of 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid has been extensively studied in vitro and in vivo models. Experimental data suggest that this compound exhibits potent antioxidant activity, likely attributed to the redox-active sulfanyl group. Antioxidant properties are crucial in mitigating oxidative stress, which is implicated in various pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer. Furthermore, preliminary studies indicate that this compound may possess anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokines and modulate immune responses in experimental models.
Beyond its antioxidant and anti-inflammatory effects, recent research has explored the potential of 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid as a modulator of cellular signaling pathways involved in cancer progression. Preclinical studies have demonstrated that this compound can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are overexpressed in various cancers. Additionally, it has shown promise as an inducer of apoptosis in cancer cells while sparing normal cells, suggesting its potential as a targeted anticancer agent. These findings underscore the importance of further preclinical and clinical investigations to evaluate its efficacy and safety profile.
In terms of bioavailability and pharmacokinetics, studies have shown that 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid exhibits moderate absorption when administered orally, with significant uptake observed in target tissues such as the liver and brain. The presence of polar functional groups like the amino and sulfanyl groups may influence its distribution and elimination profiles. Metabolomic analyses have revealed that the compound undergoes phase II metabolism via glutathione conjugation, which enhances its solubility and facilitates excretion through urine. These insights into its pharmacokinetics are critical for optimizing dosing regimens and ensuring therapeutic efficacy.
The application of computational chemistry tools has further elucidated the molecular interactions of 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid. Molecular docking studies have identified key residues within target proteins where this compound binds with high affinity. For example, simulations have shown that it interacts favorably with residues near active sites involved in redox regulation and inflammatory signaling pathways. These computational insights complement experimental findings and provide a foundation for rational drug design aimed at enhancing binding affinity and selectivity.
In conclusion, 2-Amino-2-{3-[(difluoromethyl)sulfanyl]phenyl}acetic Acid, CAS No. 1888561-01-0, represents a promising candidate for therapeutic development due to its unique chemical structure and diverse biological activities. Ongoing research continues to unravel its mechanisms of action while advancing our understanding of how structural modifications can enhance its therapeutic potential. As research progresses, this compound holds significant promise for addressing unmet medical needs across multiple therapeutic areas.
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